molecular formula C23H30N2O5S B7702366 1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide

1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide

Katalognummer B7702366
Molekulargewicht: 446.6 g/mol
InChI-Schlüssel: BFARZVRRTHJXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide, also known as SMM-189, is a small molecule that has been synthesized for research purposes. It is a selective inhibitor of a protein called regulator of G protein signaling 4 (RGS4), which is involved in signal transduction pathways in the body. SMM-189 has shown potential as a therapeutic agent for a range of conditions, including schizophrenia, Parkinson's disease, and addiction.

Wirkmechanismus

1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide works by selectively inhibiting RGS4, a protein that regulates the activity of G protein-coupled receptors (GPCRs). GPCRs are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune function. By inhibiting RGS4, this compound increases the activity of GPCRs, leading to downstream effects that can have therapeutic benefits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific condition being studied. In the context of schizophrenia, this compound has been shown to increase the activity of the neurotransmitter dopamine in the prefrontal cortex, which is thought to be involved in cognitive function. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from degeneration. In addiction, this compound has been shown to reduce drug-seeking behavior in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide is that it is a selective inhibitor of RGS4, meaning that it does not affect other proteins in the body. This makes it a useful tool for studying the specific role of RGS4 in various physiological processes. However, one limitation is that this compound is a relatively new compound and its long-term effects are not yet fully understood. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.

Zukünftige Richtungen

There are several potential future directions for research on 1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide. One area of interest is its potential as a treatment for schizophrenia, Parkinson's disease, and addiction. Further studies are needed to determine the optimal dosing and administration of this compound for these conditions. Additionally, more research is needed to understand the long-term effects of this compound and its potential for off-target effects. Finally, researchers may explore the use of this compound as a tool for studying the role of RGS4 in other physiological processes.

Synthesemethoden

The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide involves several steps, starting with the reaction of mesitylene with piperidine to form N-mesitylpiperidine. This is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to form the sulfonyl derivative. The final step involves the reaction of the sulfonyl derivative with 4-cyanobenzamide to form this compound.

Wissenschaftliche Forschungsanwendungen

1-((3,4-dimethoxyphenyl)sulfonyl)-N-mesitylpiperidine-4-carboxamide has been the subject of extensive research in recent years, with studies investigating its potential as a therapeutic agent for various conditions. One study found that this compound improved cognitive function in a mouse model of schizophrenia, suggesting that it could be a promising treatment for this disorder. Other studies have shown that this compound may have neuroprotective effects in Parkinson's disease and could be useful in treating addiction.

Eigenschaften

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5S/c1-15-12-16(2)22(17(3)13-15)24-23(26)18-8-10-25(11-9-18)31(27,28)19-6-7-20(29-4)21(14-19)30-5/h6-7,12-14,18H,8-11H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFARZVRRTHJXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.